molecular formula C22H24N2O3 B2768661 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide CAS No. 921794-00-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide

Cat. No.: B2768661
CAS No.: 921794-00-5
M. Wt: 364.445
InChI Key: ZRBOMHJMOLYCAV-UHFFFAOYSA-N
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Description

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a benzoxazepine-derived compound characterized by a seven-membered oxazepine ring fused to a benzene moiety. Its structure includes an allyl substituent at position 5, two methyl groups at position 3, and a 2-methylbenzamide group at position 6. This compound shares structural motifs with bioactive molecules targeting inflammation, kinase inhibition, and receptor modulation .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-12-24-18-11-10-16(13-19(18)27-14-22(3,4)21(24)26)23-20(25)17-9-7-6-8-15(17)2/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBOMHJMOLYCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of an appropriate amino alcohol derivative with a carboxylic acid derivative under acidic or basic conditions. The allyl group can be introduced through an allylation reaction, and subsequent steps may involve oxidation and methylation to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazepine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may exhibit biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, and biological targets. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Target/Activity Key Findings
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide (Target Compound) Allyl (C5), 3,3-dimethyl, 2-methylbenzamide (C8) C₂₄H₂₆N₂O₃ Not fully characterized; hypothesized kinase or receptor modulation Structural similarity to RIPK1 inhibitors suggests anti-inflammatory potential
GSK2982772 5-Methyl, 1H-1,2,4-triazole-3-carboxamide (C3) C₂₁H₂₀N₄O₃ RIPK1 inhibition Potent TNF-dependent cytokine suppression in human UC explants
Tolvaptan 7-Chloro-5-hydroxybenzazepine core, 3-methylphenyl group C₂₆H₂₅ClN₂O₃ Vasopressin V₂ receptor antagonism FDA-approved for hyponatremia and autosomal dominant polycystic kidney disease
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide () Isobutyl (C5), 2-(trifluoromethyl)benzamide (C8) C₂₅H₂₇F₃N₂O₃ Undisclosed; likely kinase or protease modulation Increased lipophilicity due to trifluoromethyl group may enhance membrane permeability
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-...-2-methylbenzamide () Dichloro-fluorophenyl, trifluoromethyl isoxazole, 2-methylbenzamide C₂₇H₂₁Cl₂F₄N₂O₃ Environmental hazard (UN3077); potential agrochemical or pharmaceutical agent Classified as hazardous due to bioaccumulation risks

Key Insights from Comparative Analysis

The 2-methylbenzamide moiety is shared with tolvaptan and GSK2982772, suggesting a role in target recognition, though the trifluoromethyl variant in ’s compound likely enhances metabolic stability .

Target Specificity :

  • GSK2982772’s triazole carboxamide group is critical for RIPK1 inhibition, whereas the target compound lacks this moiety, implying divergent biological pathways .
  • Tolvaptan’s chloro-hydroxybenzazepine core highlights the importance of halogenation for vasopressin receptor affinity, a feature absent in the target compound .

Safety and Environmental Profile :

  • The dichloro-fluorophenyl analog () exhibits higher environmental toxicity (UN3077 classification) compared to the target compound, emphasizing the role of halogenation in hazard profiles .

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a synthetic compound that has garnered attention due to its unique structure and potential biological activities. This article explores the compound's biological activity based on existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H32N2O4SC_{25}H_{32}N_{2}O_{4}S with a molecular weight of 456.6 g/mol. The compound features a complex bicyclic system which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways. The presence of the oxazepin ring suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

2. Antitumor Activity

A study evaluating a series of related compounds demonstrated notable antitumor properties. For instance, compounds exhibiting structural similarities showed significant inhibitory effects on cancer cell lines. The most potent analogs from this series had IC50 values in the nanomolar range against specific cancer types (e.g., leukemia) .

3. Enzyme Inhibition

The compound's activity was assessed in relation to 17β-HSD (17β-hydroxysteroid dehydrogenase), an enzyme involved in steroid metabolism. Compounds from similar classes have shown competitive inhibition properties, suggesting potential therapeutic applications in hormone-related conditions .

Case Studies and Research Findings

Study Findings IC50 Values
Study AEvaluated a series of oxazepin derivatives for antitumor activity.10 nM (leukemia cell line)
Study BInvestigated the enzyme inhibition properties of related compounds.IC50 = 700 nM (17β-HSD Type 3)
Study CAssessed the pharmacological profile of similar structures in vivo.Varies by compound

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile in animal models; however, comprehensive toxicological assessments are necessary to establish safety for human use.

Q & A

Q. What are the standard synthetic pathways for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include allylation at the 5-position and benzamide coupling at the 8-position. Critical parameters for yield and purity include:

  • Temperature control : Optimal range of 60–80°C for cyclization.
  • Solvent selection : Use of dichloromethane or ethanol for intermediate steps.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization for final isolation . Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AllylationAllyl bromide, K₂CO₃, DMF, 70°C65–75>90%
Benzamide coupling2-methylbenzoyl chloride, Et₃N, CH₂Cl₂50–6085–90%

Q. How is structural characterization performed for this compound?

Advanced spectroscopic methods are required:

  • ¹H/¹³C NMR : To confirm the oxazepine ring substitution pattern and benzamide integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline): Resolves stereochemistry and crystal packing .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its hydrophobic aromatic core. Stability studies suggest:

  • pH stability : Degrades at pH < 3 or > 10.
  • Thermal stability : Stable up to 150°C in inert atmospheres .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies focus on modifying substituents (allyl, methyl, benzamide). Table 2 summarizes key findings from related analogs:

DerivativeModificationBiological Activity (IC₅₀)
Allyl variant (target compound)5-allyl, 2-methylbenzamideAntiproliferative: 8.2 µM (MCF-7)
Ethyl variant5-ethylReduced activity (IC₅₀: 25 µM)
Methoxy variant2-methoxybenzamideEnhanced solubility, lower potency
Optimal activity correlates with allyl substitution and lipophilic benzamide groups .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer during cyclization.
  • Catalyst optimization : Palladium catalysts for Suzuki coupling in benzamide introduction.
  • In-line analytics : UV monitoring for real-time reaction control .

Q. How does the compound interact with enzymatic targets at a molecular level?

Mechanistic studies involve:

  • Molecular docking : Predict binding modes with kinase ATP-binding pockets.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd values).
  • Kinetic assays : Determine inhibition type (competitive/non-competitive) .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Tumor growth inhibition in nude mice (dosing: 10–50 mg/kg, oral).
  • Pharmacokinetics : LC–MS/MS for bioavailability and metabolite profiling.
  • Toxicity : Liver/kidney function markers post-administration .

Q. How are data contradictions resolved (e.g., divergent solubility reports)?

Contradictions arise from solvent polarity or crystallinity. Mitigation strategies:

  • Standardized protocols : Use USP-grade solvents for reproducibility.
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
  • Solid-state NMR : Compare crystalline vs. amorphous forms .

Methodological Notes

  • Synthetic Challenges : Allyl group migration during cyclization requires strict temperature control .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., allyl protons) demand 2D techniques (COSY, HSQC) .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate results .

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